REACTION_CXSMILES
|
[C:1]([NH:5][S:6]([C:9]1[S:10][C:11]([Cl:14])=[CH:12][CH:13]=1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.C1(C)C=CC(S([N:29]=[N+]=[N-])(=O)=O)=CC=1.[BH4-].[Na+]>O1CCCC1.[Br-].C([P+](CCCC)(CCCC)CCCC)CCCCCCCCCCCCCCC.O>[C:1]([NH:5][S:6]([C:9]1[S:10][C:11]([Cl:14])=[CH:12][C:13]=1[NH2:29])(=[O:7])=[O:8])([CH3:4])([CH3:2])[CH3:3] |f:3.4,6.7|
|
Name
|
|
Quantity
|
38.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C=1SC(=CC1)Cl
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
190 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.58 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.62 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[P+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature <-65° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at -20° C.
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
had reached room temperature
|
Type
|
ADDITION
|
Details
|
water (100 ml) was added
|
Type
|
CUSTOM
|
Details
|
The organic phase was isolated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with toluene (2×50 ml)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred over night at room temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase was isolated
|
Type
|
WASH
|
Details
|
washed with water (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The oily residue was dissolved in ethyl acetate (150 ml)
|
Type
|
WASH
|
Details
|
washed with 1N sodium hydroxide (6×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C=1SC(=CC1N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |